![molecular formula C19H26O2 B13438139 (9S,10R,13S,17S)-17-hydroxy-10,13-dimethyl-1,2,6,7,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13438139.png)
(9S,10R,13S,17S)-17-hydroxy-10,13-dimethyl-1,2,6,7,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(9S,10R,13S,17S)-17-hydroxy-10,13-dimethyl-1,2,6,7,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one is a complex organic compound belonging to the class of steroids. This compound is characterized by its polycyclic structure, which includes a cyclopenta[a]phenanthrene skeleton. It is a naturally occurring steroid hormone found in various biological systems and plays a crucial role in numerous physiological processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (9S,10R,13S,17S)-17-hydroxy-10,13-dimethyl-1,2,6,7,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one involves multiple steps, starting from simpler steroid precursors. One common synthetic route includes the following steps:
Oxidation: of a suitable steroid precursor to introduce a ketone group.
Reduction: of the ketone group to form a hydroxyl group.
Cyclization: reactions to form the polycyclic structure.
Functional group modifications: to introduce the desired substituents.
Industrial Production Methods: Industrial production of this compound often involves microbial fermentation processes using genetically engineered microorganisms. These microorganisms are capable of converting simple steroid precursors into the desired compound through a series of enzymatic reactions. The fermentation process is followed by extraction and purification steps to obtain the pure compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert ketone groups to hydroxyl groups.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed:
- Oxidized derivatives with additional ketone or aldehyde groups.
- Reduced derivatives with hydroxyl groups.
- Substituted derivatives with various functional groups.
Chemistry:
- Used as a starting material for the synthesis of other complex steroids.
- Studied for its reactivity and transformation under different chemical conditions.
Biology:
- Investigated for its role in cellular signaling pathways.
- Studied for its effects on gene expression and protein synthesis.
Medicine:
- Explored for its potential therapeutic applications in hormone replacement therapy.
- Investigated for its anti-inflammatory and immunomodulatory properties.
Industry:
- Used in the production of pharmaceuticals and nutraceuticals.
- Employed in the synthesis of steroid-based materials for various applications.
作用机制
The mechanism of action of (9S,10R,13S,17S)-17-hydroxy-10,13-dimethyl-1,2,6,7,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one involves binding to specific receptors in target cells. This binding triggers a cascade of molecular events, including the activation of transcription factors, modulation of gene expression, and alteration of protein synthesis. The compound exerts its effects through interactions with nuclear receptors, such as the glucocorticoid receptor and the androgen receptor, leading to various physiological responses.
相似化合物的比较
Testosterone: A naturally occurring steroid hormone with a similar polycyclic structure.
Estradiol: Another steroid hormone with a similar skeleton but different functional groups.
Cortisol: A glucocorticoid with a similar structure but different biological functions.
Uniqueness:
- The specific stereochemistry and functional groups of (9S,10R,13S,17S)-17-hydroxy-10,13-dimethyl-1,2,6,7,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one confer unique biological activities and reactivity.
- Its ability to interact with multiple receptors and modulate various physiological processes distinguishes it from other similar compounds.
属性
分子式 |
C19H26O2 |
|---|---|
分子量 |
286.4 g/mol |
IUPAC 名称 |
(9S,10R,13S,17S)-17-hydroxy-10,13-dimethyl-1,2,6,7,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C19H26O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,16-17,21H,3-10H2,1-2H3/t16-,17-,18-,19-/m0/s1 |
InChI 键 |
OZOUIULRWWTVTM-VJANTYMQSA-N |
手性 SMILES |
C[C@]12CCC(=O)C=C1CCC3=C4CC[C@@H]([C@]4(CC[C@H]23)C)O |
规范 SMILES |
CC12CCC(=O)C=C1CCC3=C4CCC(C4(CCC23)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


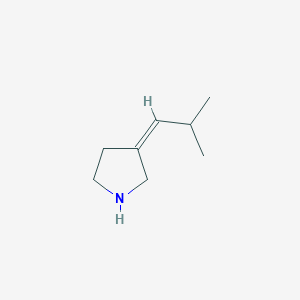
![sodium;[5-[(1S,2S)-2-[(3S,6S,9S,11R,15S,18S,20R,21S,24S,25S,26S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-18-[[4-[5-(4-pentoxyphenyl)-1,2-oxazol-3-yl]benzoyl]amino]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] sulfate](/img/structure/B13438072.png)

![Acetyl-4-chloro-2,6-dimethylphenoxy)-1-methylethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13438080.png)
![6-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13438085.png)
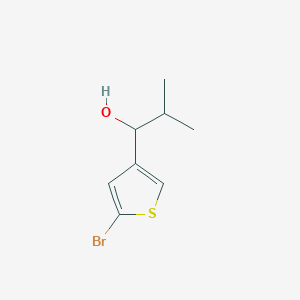
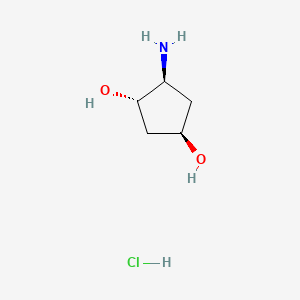

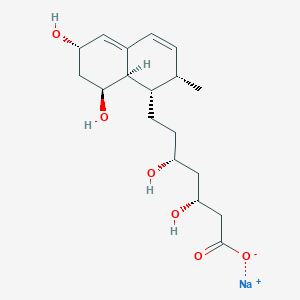

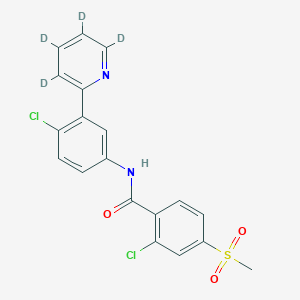
![1,3,4,6,7,11b-Hexahydro-9-hydroxy-10-methoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-one](/img/structure/B13438123.png)
![(1R,9S,12S,15R,16Z,18R,19R,21R,23S,24E,26Z,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R)-3-methoxy-4-oxocyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B13438124.png)

